2,4,4-Trimethylpentanal

Beschreibung

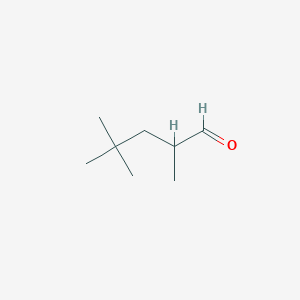

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4,4-trimethylpentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7(6-9)5-8(2,3)4/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLOOIXLBYOPHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80542635 | |

| Record name | 2,4,4-Trimethylpentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17414-46-9 | |

| Record name | 2,4,4-Trimethylpentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,4-Trimethylpentanal: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical protocols related to 2,4,4-trimethylpentanal. Due to the limited availability of experimental data for this specific compound, this guide combines available computed data with established experimental methodologies and expected spectroscopic characteristics for branched aldehydes.

Chemical Identity and Physical Properties

This compound is a branched-chain aldehyde. Its structure is characterized by a pentanal backbone with three methyl groups located at positions 2 and 4. The presence of a quaternary carbon at position 4 creates significant steric hindrance around one end of the molecule.

Data Presentation: Chemical Identifiers and Computed Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 17414-46-9 | PubChem[1] |

| Molecular Formula | C₈H₁₆O | PubChem[1] |

| Molecular Weight | 128.21 g/mol | PubChem[1] |

| Canonical SMILES | CC(CC(C)(C)C)C=O | PubChem[1] |

| InChI | InChI=1S/C8H16O/c1-7(6-9)5-8(2,3)4/h6-7H,5H2,1-4H3 | PubChem[1] |

| InChIKey | PJLOOIXLBYOPHW-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | 2.3 | PubChem[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

| Boiling Point | Not available | ChemSynthesis[2] |

| Melting Point | Not available | ChemSynthesis[2] |

| Density | Not available | ChemSynthesis[2] |

Chemical Structure

The structure of this compound is depicted below. The aldehyde functional group is located at one end of the five-carbon chain, while the bulky tert-butyl group is at the other.

Caption: 2D structure of this compound.

Synthesis of this compound

A specific, documented synthesis for this compound is not readily found in the literature. However, a plausible synthetic route would involve the oxidation of the corresponding primary alcohol, 2,4,4-trimethylpentan-1-ol. Due to the steric hindrance, a mild oxidizing agent would be preferable to avoid over-oxidation to a carboxylic acid. Another potential route could be the hydroformylation of 3,3-dimethyl-1-butene, though this might lead to a mixture of isomers.

Proposed Synthetic Pathway: Oxidation of 2,4,4-trimethylpentan-1-ol

Caption: Oxidation of the primary alcohol to the aldehyde.

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are general procedures for the characterization of an aldehyde.

Determination of Physical Properties

-

Boiling Point: The boiling point can be determined using a micro-boiling point apparatus. A small sample is placed in a capillary tube along with a smaller, inverted capillary. The setup is heated in a melting point apparatus or an oil bath. The boiling point is the temperature at which a rapid stream of bubbles emerges from the inner capillary and ceases just as the liquid re-enters the capillary upon cooling. Given the trend of decreasing boiling points with increased branching, the boiling point of this compound is expected to be lower than that of its straight-chain isomer, octanal (B89490) (boiling point ~171 °C).[3][4]

-

Melting Point: If the substance is a solid at room temperature, the melting point can be determined using a standard melting point apparatus. The sample is packed into a capillary tube and heated slowly. The melting point range is the temperature from which the first drop of liquid appears to the temperature at which the entire sample is liquid.

-

Density: The density can be measured using a pycnometer. The mass of the empty pycnometer is recorded, followed by the mass of the pycnometer filled with the sample, and finally the mass of the pycnometer filled with a reference liquid of known density (e.g., water). The volume of the pycnometer can be calculated from the mass and density of the reference liquid, and subsequently, the density of the sample can be determined.

Qualitative Chemical Tests for Aldehydes

These tests can be used to confirm the presence of the aldehyde functional group.

-

Tollens' Test (Silver Mirror Test):

-

Prepare Tollens' reagent by adding a drop of 10% sodium hydroxide (B78521) solution to 2 mL of 5% silver nitrate (B79036) solution. A precipitate of silver oxide will form.

-

Add dilute (2%) ammonia (B1221849) solution dropwise with shaking until the precipitate just dissolves.

-

Add a few drops of the sample (this compound) to the freshly prepared Tollens' reagent.

-

Warm the mixture in a water bath at about 60°C for a few minutes.[5]

-

A positive test is the formation of a silver mirror on the inside of the test tube, indicating the oxidation of the aldehyde.[6]

-

-

Fehling's Test:

-

Mix equal volumes of Fehling's solution A (copper(II) sulfate (B86663) in water) and Fehling's solution B (potassium sodium tartrate and sodium hydroxide in water) in a test tube.

-

Add a few drops of the sample to the blue Fehling's solution.

-

Heat the mixture in a boiling water bath.

-

A positive test for an aliphatic aldehyde is the formation of a red-brown precipitate of copper(I) oxide.[6]

-

-

2,4-Dinitrophenylhydrazine (B122626) (2,4-DNPH) Test:

-

Add a few drops of the sample to 2 mL of a solution of 2,4-dinitrophenylhydrazine in ethanol (B145695) and a small amount of sulfuric acid.

-

A positive test for an aldehyde or ketone is the formation of a yellow, orange, or red precipitate of the 2,4-dinitrophenylhydrazone derivative.[5][6]

-

Logical Workflow for Aldehyde Identification

Caption: A logical workflow for the qualitative identification of an aldehyde.

Spectroscopic Analysis

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1740-1720 cm⁻¹ for the carbonyl group of a saturated aliphatic aldehyde.[7][8]

-

C-H Stretch of the Aldehyde: Two characteristic, weaker absorption bands are expected for the C-H stretch of the aldehyde proton (CHO). One appears around 2830-2800 cm⁻¹ and the other, more diagnostic peak, appears around 2720-2700 cm⁻¹. The latter often appears as a shoulder on the aliphatic C-H stretching bands.[7][8][9]

-

Aliphatic C-H Stretch: Strong absorption bands from the methyl and methylene (B1212753) groups will be present in the 3000-2850 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aldehyde Proton (CHO): A highly deshielded proton, appearing as a triplet (due to coupling with the adjacent CH group) in the downfield region of δ 9-10 ppm.[8][10]

-

Protons on C2: A multiplet corresponding to the single proton on the carbon alpha to the carbonyl group.

-

Protons on C3: A multiplet for the two protons on the carbon beta to the carbonyl.

-

Methyl Protons: Distinct signals for the methyl groups at positions 2 and 4. The nine protons of the tert-butyl group at C4 would likely appear as a sharp singlet, while the three protons of the methyl group at C2 would be a doublet.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A highly deshielded carbon atom, with a chemical shift expected in the range of δ 190-215 ppm.[9]

-

Aliphatic Carbons: Signals for the other carbon atoms in the molecule will appear in the upfield region of the spectrum.

-

Mass Spectrometry (MS)

In electron ionization mass spectrometry, aldehydes typically show a molecular ion peak (M⁺), although it may be weak for aliphatic aldehydes.[11] Common fragmentation patterns for aldehydes include:

-

α-cleavage: Loss of the aldehydic hydrogen to give an [M-1]⁺ peak, or loss of the alkyl group to form an acylium ion.[12]

-

β-cleavage: Cleavage of the bond between the alpha and beta carbons.

-

McLafferty Rearrangement: If a gamma-hydrogen is present on a sufficiently long alkyl chain, a characteristic rearrangement can occur, often leading to a prominent peak.[11] For this compound, a McLafferty rearrangement is possible.

This guide provides a foundational understanding of this compound for research and development purposes. While specific experimental data is limited, the provided information on its structure, expected properties, and general analytical procedures offers a strong basis for further investigation.

References

- 1. This compound | C8H16O | CID 13511913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. What is the effect of steric hindrance on the boiling points of aldehydes and ketones [sas.upenn.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Aldehydes and Ketones Tests: Simple Guide for Students [vedantu.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 11. archive.nptel.ac.in [archive.nptel.ac.in]

- 12. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

A Comprehensive Technical Guide to 2,4,4-Trimethylpentanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,4,4-trimethylpentanal, a branched-chain aldehyde. The document covers its chemical identifiers, physical and chemical properties, detailed experimental protocols for its synthesis, and insights into its potential metabolic pathways and biological significance. The information is curated to be a valuable resource for professionals in research, scientific exploration, and drug development.

Chemical Identifiers and Physical Properties

This compound is an organic compound with the molecular formula C8H16O.[1] For unambiguous identification and handling, a comprehensive list of its identifiers and key physical properties is provided in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 17414-46-9[1] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C8H16O[1] |

| Molecular Weight | 128.21 g/mol [1] |

| InChI Key | PJLOOIXLBYOPHW-UHFFFAOYSA-N[1] |

| SMILES | CC(CC(C)(C)C)C=O[1] |

| Synonyms | Pentanal, 2,4,4-trimethyl-[1] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Boiling Point | 151-156 °C (at 20 Torr) |

| Density | 0.817 g/cm³ (at 23 °C) |

| XLogP3-AA (Predicted) | 2.3 |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through established organic chemistry reactions. Two primary routes are the oxidation of the corresponding alcohol, 2,4,4-trimethyl-1-pentanol, and the hydroformylation of diisobutylene.

Protocol 1: Oxidation of 2,4,4-Trimethyl-1-pentanol

This method involves the oxidation of the primary alcohol 2,4,4-trimethyl-1-pentanol to the corresponding aldehyde. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.

Experimental Procedure:

A common and effective method for this transformation is the use of pyridinium (B92312) chlorochromate (PCC).

-

In a round-bottom flask, dissolve 2,4,4-trimethyl-1-pentanol in a suitable anhydrous solvent such as dichloromethane (B109758) (CH2Cl2).

-

Add pyridinium chlorochromate (PCC) to the solution in a fume hood. The reaction is typically carried out at room temperature.

-

Stir the reaction mixture until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a pad of silica (B1680970) gel to remove the chromium byproducts.

-

The solvent is then removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by distillation.

Protocol 2: Hydroformylation of Diisobutylene

Hydroformylation, also known as the oxo process, is a key industrial method for producing aldehydes from alkenes.[2] This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene in the presence of a catalyst.[2] Diisobutylene, which is a mixture of 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene, can be used as the starting material.

Experimental Procedure:

-

A high-pressure reactor is charged with diisobutylene, a suitable solvent, and a transition metal catalyst, typically a rhodium or cobalt complex.[3][4]

-

The reactor is pressurized with a mixture of carbon monoxide (CO) and hydrogen (H2), known as syngas.[3]

-

The reaction is heated to a specific temperature, generally between 40 and 200 °C.[2]

-

The reaction is monitored for the consumption of the starting material.

-

After the reaction is complete, the catalyst is separated from the product mixture.

-

The resulting this compound is then purified by distillation.

The hydroformylation of branched alkenes like diisobutylene can lead to the formation of isomeric aldehydes. The regioselectivity of the reaction can be influenced by the choice of catalyst and reaction conditions.

Metabolic Pathways and Biological Significance

While specific signaling pathways for this compound are not extensively documented, insights can be drawn from the metabolism of structurally related compounds and the general biological effects of branched-chain aldehydes.

The structurally similar compound, 2,2,4-trimethylpentane (B7799088), has been shown to be metabolized in rats to 2,4,4-trimethyl-2-pentanol.[5][6] This alcohol could potentially be further oxidized in vivo to form an aldehyde or a ketone. Studies have indicated that the metabolism of 2,2,4-trimethylpentane occurs via the cytochrome P450 system.[6]

Branched-chain aldehydes are recognized as potent flavor compounds in various foods and are often derived from the metabolism of amino acids.[7] In biological systems, aldehydes are generally reactive molecules that can interact with proteins and DNA, potentially leading to cellular stress and toxicity if not efficiently detoxified.[8] The primary mechanism for aldehyde detoxification involves oxidation to the corresponding carboxylic acids by aldehyde dehydrogenases (ALDHs).[8]

Given this information, a logical workflow for the potential metabolic fate and biological interaction of this compound can be proposed.

Caption: Logical workflow of synthesis and potential metabolic fate of this compound.

Spectroscopic Data

For the structural elucidation and characterization of this compound, various spectroscopic techniques are employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify the functional groups present in the molecule, with a characteristic strong absorption band for the carbonyl (C=O) group of the aldehyde.

-

This guide serves as a foundational resource for researchers and professionals engaged in work involving this compound. The provided information on its synthesis and potential biological interactions is intended to facilitate further investigation and application of this compound in various scientific and developmental contexts.

References

- 1. This compound | C8H16O | CID 13511913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydroformylation - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mt.com [mt.com]

- 5. 2,2,4-Trimethylpentane-induced nephrotoxicity. I. Metabolic disposition of TMP in male and female Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide on the Physical and Chemical Properties of 2,4,4-Trimethylpentanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,4,4-trimethylpentanal, an eight-carbon branched-chain aldehyde. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating available data on its synthesis, characteristics, and chemical behavior.

Compound Identity and Structure

IUPAC Name: this compound[1] Molecular Formula: C₈H₁₆O[1] Canonical SMILES: CC(CC(C)(C)C)C=O[1] CAS Number: 17414-46-9[1]

The structure of this compound consists of a pentanal backbone with a methyl group at the second carbon and two methyl groups at the fourth carbon.

Physicochemical Properties

Table 1: Computed and General Physical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 128.21 g/mol | PubChem[1] |

| XLogP3-AA (Lipophilicity) | 2.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

| Heavy Atom Count | 9 | PubChem |

Table 2: Experimental Physical Properties of Structurally Related Isomers

| Property | 2,2,4-Trimethylpentane (Isooctane) | 2,4,4-Trimethyl-2-pentene |

| CAS Number | 540-84-1[2][3] | 107-40-4 |

| Boiling Point | 98-99 °C[3][4][5] | 104.9 °C[6] |

| Melting Point | -107 °C[3] | -106.3 °C[6] |

| Density | 0.692 g/mL at 25 °C[3][4] | 0.7218 g/cm³ at 20 °C[6] |

| Refractive Index (n₂₀/D) | 1.391[3][4] | 1.4160[6] |

Synthesis and Experimental Protocols

Synthesis by Hydroformylation of Diisobutylene

A primary route for the synthesis of this compound is the hydroformylation (oxo synthesis) of diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene). This industrial process involves the reaction of the alkene with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst.[7][8][9]

Experimental Protocol (General): A detailed experimental protocol for the specific synthesis of this compound was referenced in The Journal of Organic Chemistry, 38, p. 2136, 1973. While the full text of this specific article is not readily available, a general procedure for the hydroformylation of a branched alkene is as follows:

-

Catalyst Preparation: A cobalt or rhodium-based catalyst is typically used. For example, a rhodium catalyst precursor like Rh(CO)₂(acac) can be used with a phosphine (B1218219) ligand.

-

Reaction Setup: The diisobutylene, solvent (e.g., toluene), and catalyst are charged into a high-pressure reactor.

-

Reaction Conditions: The reactor is pressurized with syngas (CO/H₂) to a specific pressure (e.g., 10-50 bar) and heated to a set temperature (e.g., 40-80 °C).[10]

-

Reaction Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) to determine the conversion of the alkene.

-

Work-up and Purification: After the reaction is complete, the catalyst is separated, and the product mixture is purified by distillation to isolate this compound.

References

- 1. This compound | C8H16O | CID 13511913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. chemwhat.com [chemwhat.com]

- 4. 2,2,4-Trimethylpentane CAS#: 540-84-1 [m.chemicalbook.com]

- 5. 2,2,4-Trimethylpentane CAS#: 540-84-1 [m.chemicalbook.com]

- 6. 2,4,4-Trimethyl-2-pentene | C8H16 | CID 7869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US8921607B2 - Hydroformylation of butenes - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

2,4,4-Trimethylpentanal molecular formula and weight

An In-depth Technical Guide on 2,4,4-Trimethylpentanal: Molecular Formula and Weight

This guide provides essential information regarding the molecular formula and weight of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is an organic compound with the IUPAC name this compound.[1] It is a structural isomer of other aldehydes with the same molecular formula. The fundamental molecular properties are summarized below.

Quantitative Molecular Information

The molecular formula and weight are critical identifiers for any chemical compound. The table below provides a summary of these key quantitative data points for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C8H16O | [1][2][3] |

| Molecular Weight | 128.21 g/mol | [1] |

| Exact Mass | 128.120115130 Da | [1] |

Experimental Protocols and Methodologies

The determination of the molecular formula and weight of a compound like this compound is achieved through standard analytical chemistry techniques.

-

Mass Spectrometry (MS): This is the primary technique used to determine the exact mass of a molecule. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to deduce the elemental composition and thus the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule, confirming the arrangement of atoms and functional groups, which validates the molecular formula.

-

Elemental Analysis: This method provides the percentage composition of each element (carbon, hydrogen, oxygen) in the compound, which can be used to empirically determine the molecular formula.

Due to the fundamental and well-established nature of this compound, detailed experimental protocols for these standard analyses are not provided here but can be found in standard organic chemistry laboratory manuals.

Logical Relationships

The following diagram illustrates the logical connection between the compound's name and its fundamental molecular properties.

Caption: Relationship between compound name, formula, and weight.

References

An In-depth Guide to the IUPAC Nomenclature and Properties of 2,4,4-Trimethylpentanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the aldehyde 2,4,4-Trimethylpentanal. It further presents available physicochemical data, spectral information, and known synthesis routes for the compound, structured for a scientific audience.

Section 1: IUPAC Nomenclature and Structural Analysis

The name this compound is the formally accepted IUPAC name for the compound.[1] A systematic breakdown of the name according to IUPAC rules provides a clear understanding of its chemical structure.

1.1 Principles of Aldehyde Nomenclature

The IUPAC system for naming aldehydes involves identifying the longest continuous carbon chain that contains the aldehyde functional group (-CHO).[2] The '-e' from the parent alkane's name is replaced with the suffix '-al'.[3][4][5][6] The carbonyl carbon of the aldehyde group is always assigned as carbon number 1 (C1), and therefore, its position is not explicitly numbered in the final name.[3][4][6] Substituents are named and numbered based on their position along this main chain.

1.2 Structural Derivation of this compound

-

Parent Chain : The suffix "-pentanal" indicates a five-carbon parent chain where the first carbon is part of an aldehyde group.

-

Substituents : The prefix "Trimethyl-" signifies the presence of three methyl (-CH₃) groups attached to this parent chain.

-

Locants : The numbers "2,4,4-" specify the exact positions of these methyl groups. One methyl group is attached to the second carbon (C2), and two methyl groups are attached to the fourth carbon (C4).

This systematic naming convention unambiguously defines the connectivity of the molecule.

1.3 Logical Relationship of Nomenclature

The following diagram illustrates the logical workflow for deriving the IUPAC name from the molecule's structure.

Caption: Logical workflow for IUPAC name derivation.

Section 2: Physicochemical and Spectral Data

Quantitative data for this compound is summarized below. This information is critical for experimental design, analytical method development, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | PubChem[1], Alfa Chemistry[7] |

| Molecular Weight | 128.21 g/mol | PubChem[1] |

| CAS Number | 17414-46-9 | PubChem[1], Alfa Chemistry[7] |

| InChIKey | PJLOOIXLBYOPHW-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CC(CC(C)(C)C)C=O | PubChem[1] |

Spectral Data Summary

| Technique | Data Availability | Source |

| ¹³C NMR | Spectrum available | PubChem[1] |

| GC-MS | Spectrum available | PubChem[1] |

| FTIR | Spectrum available | PubChem[1] |

| Raman | Spectrum available | PubChem[1] |

Section 3: Experimental Protocols and Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, related synthesis strategies for similar branched alkanes and aldehydes can provide a methodological framework.

3.1 Potential Synthesis Route: Hydroformylation of Branched Alkenes

A plausible synthetic pathway is the hydroformylation (oxo process) of a corresponding branched alkene, such as 2,4,4-trimethyl-1-pentene. This industrial process involves reacting an alkene with carbon monoxide and hydrogen, typically under high pressure and in the presence of a catalyst (e.g., cobalt or rhodium complexes), to form an aldehyde.

3.2 Example Experimental Workflow: Synthesis via Oxidation

Another common method for aldehyde synthesis is the controlled oxidation of a primary alcohol. The precursor, 2,4,4-trimethylpentan-1-ol, could be oxidized using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) to yield the desired aldehyde while preventing over-oxidation to a carboxylic acid.

The diagram below outlines a generalized workflow for this oxidation protocol.

Caption: Generalized workflow for aldehyde synthesis via alcohol oxidation.

3.3 Related Synthesis Procedures

The synthesis of structurally related trimethylated compounds, such as 4-nitro-2,2,4-trimethylpentane and 2,4,4-trimethylcyclopentanone, has been documented in Organic Syntheses.[8][9] These procedures involve multi-step reactions including oxidation, rearrangement, and purification, providing valuable methodological insights for researchers planning to synthesize or handle similar branched-chain molecules.[8][9] For instance, the synthesis of 4-nitro-2,2,4-trimethylpentane involves the oxidation of tert-octylamine (B44039) with potassium permanganate, followed by extraction and distillation.[8]

Section 4: Applications and Relevance

While specific applications in drug development for this compound are not prominent in the literature, branched aldehydes are of interest in organic synthesis and as intermediates. The parent alkane, 2,2,4-trimethylpentane (B7799088) (isooctane), is a well-known component of gasoline and is used as a solvent and in organic synthesis.[10] Understanding the properties and synthesis of derivatives like this compound is relevant for chemical synthesis and the development of new chemical entities.

References

- 1. This compound | C8H16O | CID 13511913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CHEM-GUIDE: IUPAC system and IUPAC rules of naming aldehydes & ketones [chem-guide.blogspot.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 24.2 Naming Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. Naming Aldehydes & Ketones | Overview, Rules & Examples | Study.com [study.com]

- 6. Naming Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. echemi.com [echemi.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,4-Trimethylpentanal, a branched-chain aldehyde, holds significance in various chemical syntheses. Its unique structural features, characterized by a neo-pentyl group, influence its reactivity and physical properties. This technical guide provides a comprehensive overview of this compound, including its synonyms, key identifiers, related chemical entities, and detailed synthetic methodologies. The information presented herein is intended to support researchers and professionals in the fields of chemistry and drug development in their understanding and utilization of this compound.

Core Data and Synonyms

This compound is systematically identified by the following key data points. A comprehensive list of its synonyms is also provided to aid in literature searches and material sourcing.[1][2]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 17414-46-9[1] |

| Molecular Formula | C₈H₁₆O[1] |

| Molecular Weight | 128.21 g/mol [1] |

| InChI | InChI=1S/C8H16O/c1-7(6-9)5-8(2,3)4/h6-7H,5H2,1-4H3 |

| InChIKey | PJLOOIXLBYOPHW-UHFFFAOYSA-N |

| Canonical SMILES | CC(CC(C)(C)C)C=O |

Synonyms:

-

tert-Octylacetaldehyde

-

3,3-Dimethyl-2-methylbutanal

-

Pentanal, 2,4,4-trimethyl-[1]

Physical Properties

| Property | Predicted Value |

| Boiling Point | 157-162 °C |

| Density | 0.81 ± 0.1 g/cm³ |

| Refractive Index | 1.42 ± 0.02 |

For comparison, the physical properties of the structurally related alkane, 2,2,4-trimethylpentane (B7799088) (isooctane), are well-documented.[3][4][5]

| Compound | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (nD at 20°C) |

| 2,2,4-Trimethylpentane | 98-99[3][4] | 0.692[3] | 1.391[3] |

Related Compounds

The chemistry of this compound is closely linked to its synthetic precursors and its oxidation and reduction products. Understanding these relationships is crucial for designing synthetic strategies and predicting potential side reactions.

Precursors

-

2,4,4-Trimethyl-1-pentene (B89804) (Diisobutylene): A primary feedstock for the synthesis of this compound via hydroformylation.

-

2,4,4-Trimethylpentan-1-ol (B59085): The corresponding primary alcohol, which can be oxidized to yield the aldehyde.

-

2,4,4-Trimethylpentanoic Acid: The corresponding carboxylic acid, which can be reduced to the aldehyde.

Oxidation and Reduction Products

-

2,4,4-Trimethylpentanoic Acid: The product of the oxidation of this compound.

-

2,4,4-Trimethylpentan-1-ol: The product of the reduction of this compound.

Synthetic Pathways and Experimental Protocols

The synthesis of this compound can be achieved through several routes, primarily involving hydroformylation of an alkene, oxidation of a primary alcohol, or reduction of a carboxylic acid derivative.

Hydroformylation of 2,4,4-Trimethyl-1-pentene

Hydroformylation, also known as the oxo process, is a key industrial method for the production of aldehydes from alkenes.[6][7][8] This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.

Reaction Scheme:

Caption: Hydroformylation of 2,4,4-trimethyl-1-pentene.

Experimental Protocol (General Procedure):

A detailed experimental protocol for the hydroformylation of 2,4,4-trimethyl-1-pentene is described in The Journal of Organic Chemistry, 1973, Vol. 38, No. 12, pp 2136-2143. While the full text is not publicly available, the general principles of hydroformylation can be applied.

Materials:

-

2,4,4-Trimethyl-1-pentene

-

Synthesis gas (a mixture of carbon monoxide and hydrogen)

-

Rhodium or Cobalt-based catalyst (e.g., Rh(CO)₂(acac), Co₂(CO)₈)

-

Phosphine (B1218219) ligand (e.g., triphenylphosphine)

-

Anhydrous, deoxygenated solvent (e.g., toluene, cyclohexane)

-

High-pressure reactor (autoclave)

Procedure:

-

The high-pressure reactor is charged with the solvent, the catalyst precursor, and the phosphine ligand under an inert atmosphere.

-

The reactor is sealed and purged several times with synthesis gas.

-

2,4,4-Trimethyl-1-pentene is introduced into the reactor.

-

The reactor is pressurized with synthesis gas to the desired pressure (typically 50-200 atm) and heated to the reaction temperature (typically 80-150 °C).

-

The reaction mixture is stirred vigorously for a set period.

-

After cooling to room temperature, the excess pressure is carefully released.

-

The reaction mixture is analyzed by gas chromatography (GC) to determine the conversion and selectivity.

-

The product, this compound, is isolated and purified by distillation under reduced pressure.

Oxidation of 2,4,4-Trimethylpentan-1-ol

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.

Reaction Scheme:

Caption: Oxidation of 2,4,4-trimethylpentan-1-ol.

Experimental Protocol (General Swern Oxidation):

This protocol is a general procedure for the Swern oxidation of a primary alcohol and would need to be optimized for 2,4,4-trimethylpentan-1-ol.

Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

2,4,4-Trimethylpentan-1-ol

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

-

A solution of DMSO in anhydrous DCM is added dropwise, maintaining the temperature below -60 °C.

-

After stirring for a short period, a solution of 2,4,4-trimethylpentan-1-ol in anhydrous DCM is added dropwise, again keeping the temperature below -60 °C.

-

The reaction is stirred for 15-30 minutes.

-

Triethylamine is added dropwise, and the reaction mixture is allowed to warm to room temperature.

-

Water is added to quench the reaction.

-

The organic layer is separated, washed with dilute acid, water, and brine, and then dried over anhydrous sodium sulfate (B86663).

-

The solvent is removed under reduced pressure, and the crude this compound is purified by distillation.

Reduction of 2,4,4-Trimethylpentanoic Acid

The direct reduction of a carboxylic acid to an aldehyde is challenging as most reducing agents will further reduce the aldehyde to an alcohol. A common strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride, followed by a controlled reduction.

Reaction Scheme:

Caption: Two-step reduction of 2,4,4-trimethylpentanoic acid.

Experimental Protocol (General Two-Step Procedure):

This is a general protocol that would require optimization for the specific substrate.

Step 1: Formation of the Acid Chloride

Materials:

-

2,4,4-Trimethylpentanoic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

-

Anhydrous solvent (e.g., DCM or toluene)

-

A catalytic amount of dimethylformamide (DMF) if using oxalyl chloride.

Procedure:

-

2,4,4-Trimethylpentanoic acid is dissolved in the anhydrous solvent under an inert atmosphere.

-

Thionyl chloride or oxalyl chloride (with DMF) is added dropwise at room temperature.

-

The mixture is stirred at room temperature or gently heated until the evolution of gas ceases.

-

The excess reagent and solvent are removed under reduced pressure to yield the crude acid chloride, which is often used directly in the next step.

Step 2: Reduction of the Acid Chloride (Rosenmund Reduction)

Materials:

-

2,4,4-Trimethylpentanoyl chloride

-

Palladium on barium sulfate (Pd/BaSO₄) catalyst (poisoned with a sulfur compound like quinoline-sulfur)

-

Hydrogen gas

-

Anhydrous solvent (e.g., toluene)

Procedure:

-

The catalyst is suspended in the anhydrous solvent in a reaction flask.

-

A solution of the acid chloride in the same solvent is added.

-

The flask is flushed with hydrogen gas, and a balloon of hydrogen is attached.

-

The mixture is stirred vigorously at room temperature while monitoring the uptake of hydrogen.

-

Upon completion, the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure, and the resulting this compound is purified by distillation.

Conclusion

This technical guide has provided a detailed overview of this compound, encompassing its nomenclature, physical properties, and key chemical relationships. The outlined synthetic pathways, including hydroformylation, oxidation, and reduction, offer a strategic framework for the laboratory preparation of this important branched-chain aldehyde. The provided general experimental protocols serve as a foundation for further optimization and application in various research and development endeavors.

References

- 1. This compound | C8H16O | CID 13511913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 2,2,4-Trimethylpentane CAS#: 540-84-1 [m.chemicalbook.com]

- 5. getchem.com [getchem.com]

- 6. Hydroformylation - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mt.com [mt.com]

Navigating the Uncharted: A Technical Guide to the Safe Handling of 2,4,4-Trimethylpentanal

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2,4,4-Trimethylpentanal is a chemical with limited publicly available safety and toxicological data. This guide has been compiled using available chemical properties, information on structurally similar compounds, and general safety protocols for aldehydes. It is imperative to treat this substance with extreme caution and to conduct a thorough risk assessment before use. All operations should be performed by trained personnel in a controlled laboratory setting.

Introduction

This compound is a branched-chain aldehyde with the molecular formula C8H16O.[1][2] As with many specialized chemical intermediates in research and development, a comprehensive safety profile is not yet widely established. This guide aims to provide a foundational understanding of its potential hazards and to outline best practices for its safe handling, storage, and disposal, drawing upon established protocols for the aldehyde chemical class.

Chemical and Physical Properties

While extensive experimental data is not available, a summary of computed and known properties is presented below. The lack of precise values for key metrics like boiling point and density necessitates a conservative approach to handling, assuming it is a volatile and flammable liquid.[3]

| Property | Value | Source |

| Molecular Formula | C8H16O | [1][2] |

| Molecular Weight | 128.21 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 17414-46-9 | [1] |

| Computed XLogP3 | 2.3 | [1] |

| Computed Boiling Point | Not Available | [3] |

| Computed Melting Point | Not Available | [3] |

| Computed Density | Not Available | [3] |

Hazard Identification and Classification

-

Flammable Liquid: Aldehydes can be flammable, and appropriate precautions against ignition sources must be taken.[4][5]

-

Skin and Eye Irritant: Aldehydes are known to cause skin and eye irritation.[4][6]

-

Respiratory Irritant: Inhalation of aldehyde vapors may cause respiratory tract irritation.[6]

-

Potential Sensitizer: Some aldehydes can cause allergic skin reactions or respiratory sensitization.[6][7]

It is crucial to handle this compound in a manner that avoids all direct contact and inhalation.

Safe Handling and Personal Protective Equipment (PPE)

Given the unknown specific toxicology, a stringent approach to PPE is mandatory. The following protocols are based on general best practices for handling hazardous and volatile aldehydes.

Engineering Controls

-

All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors.

-

An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Hand Protection: Wear nitrile or butyl rubber gloves. These materials are generally resistant to aldehydes.[6] Latex gloves are not suitable.[6] Always inspect gloves for integrity before use and change them frequently.

-

Eye Protection: Chemical safety goggles are required at all times. For operations with a higher risk of splashing, a full face shield should be worn in addition to goggles.[6]

-

Skin and Body Protection: A flame-retardant lab coat should be worn and fully fastened. Ensure that shoes are closed-toed and that full-length pants are worn to cover all skin.

-

Respiratory Protection: For routine operations within a certified fume hood, additional respiratory protection may not be necessary. However, in the case of a spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is essential.[6]

First Aid Measures

In the event of exposure, immediate action is critical.

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing immediately.[8] Wash the affected area thoroughly with soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols: Spill Management

A clear and practiced spill response plan is essential. The following is a general protocol for a small-scale laboratory spill.

-

Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

-

Ensure Ventilation: Ensure the chemical fume hood is operating correctly.

-

Don Appropriate PPE: Before attempting cleanup, don the full PPE described in Section 4.2, including respiratory protection if the spill is outside of a fume hood.

-

Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow, to surround and absorb the liquid. Do not use combustible materials like paper towels as the primary absorbent.

-

Neutralize (Optional but Recommended): For aldehydes, a neutralizing agent like sodium bisulfite solution can be cautiously applied to the absorbent material to reduce volatility and reactivity.

-

Collect Waste: Carefully scoop the absorbed material into a clearly labeled, sealable waste container.

-

Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

-

Dispose of Waste: All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste according to institutional and local regulations.

Storage and Disposal

Storage

-

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[5]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[5]

-

Store separately from strong oxidizing agents, acids, and bases.

-

It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation.

Disposal

-

All waste containing this compound must be treated as hazardous waste.

-

Dispose of the chemical and any contaminated materials through a licensed waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[8]

Synthesis and Reactivity Considerations

An experimental protocol for the synthesis of this compound involves the oxidation of 2,4,4-trimethyl-1-pentene (B89804) with chromyl chloride in dichloromethane.[9] This synthesis highlights the need for careful temperature control and the use of excess zinc dust to reduce chromium salts and prevent overoxidation.[9] The protocol also involves steam distillation for purification, indicating the compound's volatility.[9]

As an aldehyde, this compound is expected to be reactive. It may be susceptible to oxidation, especially if exposed to air, potentially forming peroxides over time. It can also undergo polymerization in the presence of acids or trace metals.

Conclusion

The safe handling of this compound requires a proactive and cautious approach due to the significant gaps in its toxicological and safety data. By adhering to the stringent engineering controls, personal protective equipment standards, and handling protocols outlined in this guide—which are based on the known hazards of the aldehyde class—researchers can mitigate the potential risks associated with this compound. Continuous vigilance and a thorough risk assessment prior to any new experimental procedure are paramount to ensuring a safe laboratory environment.

References

- 1. This compound | C8H16O | CID 13511913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. homework.study.com [homework.study.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. scharlabchina.com [scharlabchina.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic and Spectrometric Characterization of 2,4,4-Trimethylpentanal: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectral characteristics of 2,4,4-trimethylpentanal (C₈H₁₆O), a branched-chain aldehyde. The information is curated for researchers, scientists, and professionals in drug development and chemical analysis. While specific, experimentally derived quantitative data for this compound is primarily available through subscription-based spectral databases, this document outlines the foundational principles and expected spectral features based on established knowledge of aldehyde chemistry.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound based on the general characteristics of aliphatic aldehydes.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| Aldehydic H (CHO) | ~9.5 | Doublet | ~2-3 Hz |

| Methine H (CH) | 2.0 - 2.5 | Multiplet | - |

| Methylene H₂ (CH₂) | 1.0 - 1.5 | Multiplet | - |

| Methyl H₃ (CH-CH₃) | ~1.0 | Doublet | ~7 Hz |

| tert-Butyl H₉ (C-(CH₃)₃) | ~0.9 | Singlet | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (ppm) |

| Carbonyl C (C=O) | 200 - 205 |

| Methine C (CH) | 50 - 60 |

| Methylene C (CH₂) | 45 - 55 |

| Quaternary C | 30 - 40 |

| Methyl C (CH-CH₃) | 15 - 25 |

| tert-Butyl C (C-(CH₃)₃) | 25 - 35 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C-H (aldehyde) | 2820-2850 and 2720-2750 | Medium (often appears as a doublet) |

| C=O (aldehyde) | 1720-1740 | Strong |

| C-H (alkane) | 2850-3000 | Strong |

| C-H bend (alkane) | 1365-1470 | Medium to Weak |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

| m/z | Proposed Fragment | Notes |

| 128 | [C₈H₁₆O]⁺• | Molecular Ion (M⁺•) - likely to be of low abundance |

| 113 | [M - CH₃]⁺ | Loss of a methyl group |

| 85 | [M - C₃H₇]⁺ | Alpha-cleavage, loss of an isopropyl radical |

| 71 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical |

| 57 | [C₄H₉]⁺ | tert-butyl cation, often a base peak in branched alkanes |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

| 29 | [CHO]⁺ | Aldehyde fragment |

Experimental Protocols

Detailed experimental protocols for the spectral analysis of aldehydes are crucial for obtaining high-quality, reproducible data. The following are general procedures that can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended.

-

¹H NMR: Standard acquisition parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient.

-

¹³C NMR: A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR: This is a common and convenient method for liquid samples.

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Place a small drop of neat this compound directly onto the crystal.

-

Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for volatile aldehydes.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

GC Conditions:

-

Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injection: Split or splitless injection of 1 µL of the sample.

-

Oven Program: A typical program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Mass Analyzer: Quadrupole or ion trap.

-

Scan Range: A mass-to-charge (m/z) range of 40-400 is generally sufficient.

-

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a chemical compound like this compound.

Caption: Workflow for the spectral analysis of this compound.

Disclaimer: The spectral data presented in the tables are predicted values based on general principles of organic spectroscopy and may differ from experimentally determined values. For definitive spectral data, direct consultation of spectral databases is recommended.

An In-depth Technical Guide to 2,4,4-Trimethylpentanal: Discovery and Synthesis

Introduction and Inferred History

The discovery of aldehydes as a class of organic compounds dates back to the early 19th century, with significant advancements in their synthesis and understanding throughout the 1800s.[1] The development of the IUPAC nomenclature system provided a systematic way to name complex organic molecules like 2,4,4-trimethylpentanal.[2]

The synthesis of highly branched aldehydes such as this compound is closely tied to the development of industrial processes like hydroformylation (also known as the oxo process) in the mid-20th century. This process allows for the addition of a formyl group (–CHO) and a hydrogen atom across a carbon-carbon double bond, a key step in producing aldehydes from alkenes. The likely precursor for this compound is diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene), a product of isobutene dimerization.

Chemical and Physical Properties

This compound is a C8 aldehyde with a highly branched structure. Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | [3] |

| Molecular Weight | 128.21 g/mol | [3] |

| CAS Number | 17414-46-9 | [3] |

| Boiling Point | 151-156 °C (at 20 Torr) | [4] |

| Density | 0.817 g/cm³ (at 23 °C) | [4] |

| IUPAC Name | This compound | [3] |

| SMILES | CC(CC(C)(C)C)C=O | [3] |

| InChIKey | PJLOOIXLBYOPHW-UHFFFAOYSA-N | [3] |

Plausible Synthesis Methodologies

While a specific, detailed historical experimental protocol for the first synthesis of this compound is not available, two primary modern synthetic routes are most plausible: the hydroformylation of diisobutylene and the oxidation of 2,4,4-trimethylpentan-1-ol (B59085).

Hydroformylation of Diisobutylene

Hydroformylation is a major industrial process for the synthesis of aldehydes. In the context of this compound, the starting material would be diisobutylene.

Experimental Protocol (General):

-

Catalyst Preparation: A rhodium or cobalt-based catalyst is typically used. For example, a rhodium catalyst can be prepared from a precursor like Rh(CO)₂(acac) and a phosphine (B1218219) ligand (e.g., triphenylphosphine) in a suitable solvent under an inert atmosphere.

-

Reaction Setup: A high-pressure reactor (autoclave) is charged with diisobutylene, the catalyst solution, and a solvent (e.g., toluene).

-

Reaction Conditions: The reactor is pressurized with a mixture of carbon monoxide (CO) and hydrogen (H₂) (syngas), typically in a 1:1 ratio. The reaction is heated to a temperature in the range of 80-150 °C, and the pressure is maintained between 10 and 100 atm.

-

Work-up and Purification: After the reaction is complete, the reactor is cooled, and the pressure is released. The product mixture is then subjected to distillation to separate the this compound from the catalyst, solvent, and any byproducts.

Caption: Hydroformylation of Diisobutylene to this compound.

Oxidation of 2,4,4-Trimethylpentan-1-ol

The oxidation of the corresponding primary alcohol, 2,4,4-trimethylpentan-1-ol, is another viable laboratory-scale synthesis method.

Experimental Protocol (General):

-

Reactant Setup: 2,4,4-trimethylpentan-1-ol is dissolved in a suitable organic solvent, such as dichloromethane (B109758) (DCM), in a reaction flask.

-

Oxidizing Agent: A solution of an oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation system (oxalyl chloride, DMSO, and a hindered base like triethylamine), is prepared.

-

Reaction: The oxidizing agent is added slowly to the alcohol solution at a controlled temperature (often 0 °C to room temperature). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched (e.g., with the addition of water or a mild reducing agent to destroy excess oxidant). The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to yield pure this compound.

Caption: Oxidation of 2,4,4-Trimethylpentan-1-ol.

Characteristic Reactions: Aldol (B89426) Condensation

Branched aldehydes like this compound can undergo characteristic reactions of the aldehyde functional group. One of the most important is the aldol condensation, which forms a new carbon-carbon bond. Due to the steric hindrance around the α-carbon, the reactivity of this compound in such reactions might be lower compared to linear aldehydes.

Experimental Protocol (General for Aldol Condensation):

-

Reactant Setup: this compound is dissolved in a suitable solvent (e.g., ethanol (B145695) or a mixture of ethanol and water).

-

Catalyst: A base catalyst, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is added to the solution.

-

Reaction: The mixture is stirred at room temperature or with gentle heating. The reaction involves the formation of an enolate from one molecule of the aldehyde, which then acts as a nucleophile to attack the carbonyl carbon of a second molecule.

-

Work-up and Purification: The reaction is neutralized with an acid. The product, a β-hydroxy aldehyde, may be isolated or can undergo dehydration to form an α,β-unsaturated aldehyde. The product is extracted with an organic solvent, and the extract is washed, dried, and purified by chromatography or distillation.

Caption: General Pathway for the Aldol Condensation of this compound.

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

| Spectroscopic Data | Key Features |

| ¹H NMR | - A doublet for the aldehydic proton (CHO) around 9.6 ppm.- A multiplet for the proton on the α-carbon.- Signals for the methylene (B1212753) (CH₂) protons.- Singlets for the methyl (CH₃) protons, with a characteristic large singlet for the tert-butyl group. |

| ¹³C NMR | - A resonance for the carbonyl carbon around 200 ppm.- Resonances for the other carbon atoms in the aliphatic region. |

| Infrared (IR) Spectroscopy | - A strong C=O stretching vibration characteristic of aldehydes around 1720-1740 cm⁻¹.- C-H stretching vibrations for the aldehyde proton around 2720 and 2820 cm⁻¹.- Aliphatic C-H stretching vibrations below 3000 cm⁻¹. |

| Mass Spectrometry | - The molecular ion peak (M⁺) at m/z = 128.- Characteristic fragmentation patterns including the loss of the formyl group (M-29) and cleavage at the branched positions. |

Note: Specific peak positions and splitting patterns can vary slightly depending on the solvent and instrument used.

Conclusion

While the specific historical details of the discovery of this compound are not well-documented, its synthesis and properties are well understood within the framework of modern organic chemistry. The plausible synthetic routes, primarily through hydroformylation of diisobutylene, are indicative of its industrial relevance. The detailed spectroscopic and physical data provide a solid foundation for its identification and use in further research and development. This guide serves as a comprehensive technical resource for professionals requiring in-depth knowledge of this branched aldehyde.

References

The Elusive Presence of 2,4,4-Trimethylpentanal in Nature: A Technical Review

A comprehensive review of scientific literature and chemical databases reveals no definitive evidence of the natural occurrence of 2,4,4-trimethylpentanal. This technical guide summarizes the extensive search for this compound in natural sources and discusses the implications of its apparent absence from the natural world. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry.

Introduction

This compound, a branched-chain aldehyde with the chemical formula C₈H₁₆O, belongs to a class of volatile organic compounds (VOCs) that are often associated with the aromas and flavors of natural products. Aldehydes are widespread in nature, contributing to the characteristic scents of fruits, flowers, and cooked foods. However, the specific isomer this compound appears to be a notable exception. Despite its relatively simple structure, a thorough examination of prominent natural product databases and the scientific literature provides no indication of its biosynthesis or isolation from a natural source.

Search for Natural Occurrence: A Summary of Negative Findings

An exhaustive search was conducted across multiple authoritative databases and scientific repositories to ascertain the natural origin of this compound. The results of this extensive investigation are summarized below.

Major Chemical and Natural Product Databases

A systematic search of key databases was performed to identify any reported natural sources of this compound. The databases queried and the findings are presented in Table 1.

| Database Searched | Findings for this compound |

| NIST Chemistry WebBook | No entry for natural occurrence. |

| FooDB (Food Database) | Not listed as a component of any food item. |

| Dr. Duke's Phytochemical and Ethnobotanical Databases | No record of this compound in the extensive plant database. |

| PubChem | Provides chemical data but no information on natural sources.[1] |

Table 1: Results of Database Searches for the Natural Occurrence of this compound

The consistent absence of this compound from these comprehensive and widely used databases strongly suggests that it has not been identified as a naturally occurring compound.

Scientific Literature Review

A broad review of scientific literature focusing on the volatile organic compounds (VOCs) of various natural sources was conducted. The search included studies on:

-

Essential Oils: Analysis of essential oils from a wide variety of aromatic plants did not yield any identification of this compound.

-

Fruit and Vegetable Volatiles: Numerous studies detailing the volatile profiles of fruits and vegetables were examined, with no mention of this specific aldehyde.

-

Cooked Foods: The complex aroma chemistry of cooked meats, baked goods, and other thermally processed foods has been extensively studied. While many other aldehydes are formed during cooking, this compound has not been reported as a product.

-

Microbial Volatiles: The metabolic byproducts of bacteria and fungi are a rich source of diverse VOCs. However, searches of literature in this field did not identify this compound as a microbial metabolite.

While related compounds such as 2,2,4-trimethylpentane (B7799088) have been identified in some natural contexts, the aldehyde this compound remains conspicuously absent from these reports.

Biosynthesis and Synthetic Pathways

The absence of a known natural source for this compound implies that no biosynthetic pathway has been elucidated for this compound. Natural aldehydes are typically formed through various enzymatic pathways, including the oxidation of alcohols, the cleavage of fatty acids, or as intermediates in amino acid metabolism. The lack of evidence for the natural occurrence of this compound suggests that it is not a product of these common biosynthetic routes.

Conversely, the synthesis of this compound and related compounds is achievable through established organic chemistry methods. Information on its synthesis can be found in chemical synthesis literature, indicating its accessibility as a synthetic compound.

Potential for Future Discovery and Analytical Considerations

While the current body of scientific knowledge does not support the natural occurrence of this compound, the possibility of its existence as a trace component in a yet-to-be-analyzed natural source cannot be entirely dismissed. The continuous advancement of analytical techniques with higher sensitivity and resolution may yet reveal its presence in complex natural mixtures.

Experimental Protocols for Detection

Should a researcher wish to investigate the potential presence of this compound in a natural matrix, a combination of extraction and analytical techniques would be required. A general workflow for such an investigation is outlined below.

Figure 1: A generalized workflow for the detection and quantification of this compound in a natural sample.

Key Methodologies:

-

Sample Preparation and Extraction:

-

Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free technique ideal for trapping volatile compounds from a sample's headspace. The choice of fiber coating would be critical and may require optimization.

-

Simultaneous Distillation-Extraction (SDE): A more exhaustive method for extracting a wider range of volatile and semi-volatile compounds.

-

-

Analytical Instrumentation:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for the separation and identification of volatile compounds. A high-resolution mass spectrometer would be beneficial for accurate mass determination and unequivocal identification.

-

-

Identification and Confirmation:

-

Mass Spectral Library Matching: Comparison of the obtained mass spectrum with commercial and proprietary libraries (e.g., NIST, Wiley).

-

Retention Index (RI) Matching: Comparison of the compound's retention time with that of an authentic standard on columns of different polarities.

-

Co-injection with Authentic Standard: The most definitive method for confirming the identity of a compound by observing a single, sharp peak when the sample extract and the standard are injected together.

-

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4,4-Trimethylpentanal from Isobutylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,4,4-trimethylpentanal, a valuable intermediate in organic synthesis. The synthesis is a two-step process commencing with the dimerization of isobutylene (B52900) to form 2,4,4-trimethylpentene (diisobutylene), followed by the hydroformylation of the resulting olefin to yield the target aldehyde. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for both reactions, along with data on catalyst performance and reaction yields.

Introduction

The synthesis of aldehydes from alkenes is a fundamental transformation in organic chemistry, with the hydroformylation reaction, or oxo process, being a cornerstone of industrial aldehyde production.[1][2] this compound is a branched-chain aldehyde of interest in the synthesis of fine chemicals and pharmaceuticals. Its preparation from the readily available feedstock, isobutylene, involves two key chemical steps: acid-catalyzed dimerization and transition-metal-catalyzed hydroformylation. Careful control of reaction parameters in both steps is crucial for achieving high yields and selectivity.

Overall Reaction Scheme

Caption: Overall two-step synthesis of this compound from isobutylene.

Step 1: Dimerization of Isobutylene to 2,4,4-Trimethylpentene

The dimerization of isobutylene is an acid-catalyzed process that yields a mixture of C8 isomers, primarily 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene. Solid acid catalysts, such as ion-exchange resins, are often employed to facilitate easier separation and catalyst recycling.[3][4]

Experimental Protocol

Materials:

-

Isobutylene (liquefied)

-

Acidic ion-exchange resin (e.g., Amberlyst 15)

-

Ethanol (B145695) (optional, as a selectivity enhancer)[3]

-

Nitrogen gas (inert atmosphere)

-

High-pressure stainless-steel reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge.

Procedure:

-

Catalyst Preparation: The ion-exchange resin should be dried in an oven at 100-110 °C for at least 4 hours prior to use to remove any adsorbed water.

-

Reactor Setup: A high-pressure reactor is charged with the dried ion-exchange resin (catalyst loading can be optimized, typically 5-15% by weight of isobutylene).

-

The reactor is sealed and purged with nitrogen gas to ensure an inert atmosphere.

-

Reactant Addition: Liquefied isobutylene is transferred to the reactor. If used, ethanol is added at a specific molar ratio to isobutylene (e.g., 1:10).

-

Reaction Conditions: The reactor is heated to the desired temperature, typically in the range of 60-100 °C.[5] The reaction is allowed to proceed with vigorous stirring for a predetermined time (e.g., 2-6 hours). The pressure will increase as the temperature rises.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by gas chromatography (GC).

-

Work-up: After the reaction is complete, the reactor is cooled to room temperature, and the pressure is carefully released.

-

The liquid product is separated from the solid catalyst by filtration.

-

Purification: The crude diisobutylene is purified by fractional distillation to separate it from unreacted isobutylene and any higher oligomers. The boiling point of 2,4,4-trimethyl-1-pentene is approximately 101-102 °C.

Quantitative Data for Isobutylene Dimerization

| Catalyst | Temperature (°C) | Isobutylene Conversion (%) | Dimer (C8) Selectivity (%) | Reference |

| Acid Ion-Exchange Resin DH-2 | 60-80 | >74 | ~70 | [3][6] |

| Co/BETA Molecular Sieve | 60 | >74 | ~70 | [7] |

Step 2: Hydroformylation of 2,4,4-Trimethylpentene to this compound

Hydroformylation, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene.[1] This reaction is catalyzed by transition metal complexes, most commonly rhodium or cobalt.[8][9]

Experimental Protocol

Materials:

-

2,4,4-Trimethylpentene (diisobutylene)

-

Rhodium(I) acetylacetonatobis(carbonyl) ([Rh(acac)(CO)₂]) or Dicobalt octacarbonyl ([Co₂(CO)₈]) as catalyst precursor

-

Triphenylphosphine (PPh₃) or other suitable phosphine/phosphite ligands

-

Toluene or other suitable anhydrous, deoxygenated solvent

-

Synthesis gas (Syngas, a mixture of CO and H₂)

-

High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure regulator, and temperature controller.

Procedure:

-

Catalyst Preparation (in situ): The autoclave is charged with the catalyst precursor (e.g., [Rh(acac)(CO)₂]) and the ligand (e.g., PPh₃) in a suitable molar ratio (e.g., 1:10 Rh:ligand) under an inert atmosphere (e.g., nitrogen or argon).

-

Anhydrous, deoxygenated solvent (e.g., toluene) is added to dissolve the catalyst components.

-

Reactant Addition: 2,4,4-Trimethylpentene is added to the autoclave.

-

Reaction Conditions: The autoclave is sealed and purged several times with syngas (typically a 1:1 molar ratio of CO:H₂).

-

The autoclave is pressurized with syngas to the desired pressure (e.g., 20-50 bar) and heated to the reaction temperature (e.g., 80-120 °C).[10]

-

The reaction mixture is stirred vigorously for the required reaction time (e.g., 4-12 hours). The pressure is maintained by supplying syngas as it is consumed.

-

Reaction Monitoring: The reaction can be monitored by GC analysis of aliquots to determine the conversion of the alkene and the formation of the aldehyde.

-

Work-up: After the reaction, the autoclave is cooled to room temperature and the excess pressure is carefully vented in a fume hood.

-

The reaction mixture is transferred from the autoclave.

-

Purification: The solvent and any unreacted starting material are removed by distillation. The resulting crude this compound can be purified by vacuum distillation.

Quantitative Data for Diisobutylene Hydroformylation

| Catalyst System | Temperature (°C) | Pressure (bar) | Substrate Conversion (%) | Aldehyde Yield (%) | Selectivity (%) | Reference |

| Co(acac)₂ | 160 | 80 | - | 62.5 | 76.8 | [11] |

| Rh-based catalyst | 50-130 | 10-60 | High | - | - | [10] |

Signaling Pathways and Experimental Workflows

Caption: A flowchart illustrating the experimental workflow for the two-step synthesis.

Safety Precautions

-

Isobutylene: is a flammable gas and should be handled with care in a well-ventilated area, away from ignition sources.

-

High-Pressure Reactions: Both dimerization and hydroformylation are conducted under high pressure. Ensure that the reactors are properly rated for the intended pressures and temperatures and that all safety features are in place and operational.

-

Synthesis Gas (Syngas): Carbon monoxide is a toxic gas. All operations involving syngas must be performed in a well-ventilated fume hood.

-

Catalysts: Handle metal carbonyls and other catalyst components with appropriate personal protective equipment (gloves, safety glasses).

Conclusion

This document provides a comprehensive guide for the laboratory-scale synthesis of this compound from isobutylene. By following the detailed protocols and considering the provided quantitative data, researchers can effectively produce this valuable aldehyde. The modular nature of the two-step synthesis allows for optimization of each stage independently to achieve desired yields and purity. Adherence to safety protocols is paramount when working with flammable gases and high-pressure systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydroformylation - Wikipedia [en.wikipedia.org]

- 3. [PDF] Dimerization of Isobutene in C4 Mixtures in the Presence of Ethanol Over Acid Ion-Exchange Resin DH-2 | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. WO2002020448A1 - Process for the hydroformylation of alkenes - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

Laboratory Preparation of 2,4,4-Trimethylpentanal: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract